1,3-Dioxonane
Description
1,3-Dioxonane (CAS No. 6573-13-3) is a nine-membered cyclic ether with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol . Its structure consists of a nine-membered ring containing two oxygen atoms separated by three methylene groups. Key physical properties include a boiling point of 171.5°C, density of 0.918 g/cm³, flash point of 55.7°C, and vapor pressure of 1.86 mmHg at 25°C . While its industrial applications are less documented compared to smaller cyclic ethers, it has been studied in polymer science for its conformational behavior and dipole moments in solution .
Properties
CAS No. |
6573-13-3 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
1,3-dioxonane |
InChI |
InChI=1S/C7H14O2/c1-2-4-6-9-7-8-5-3-1/h1-7H2 |
InChI Key |
BQLZNUMAQHULJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCOCOCC1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Diols with Carbonyl Compounds
The acid-catalyzed cyclization of diols with carbonyl compounds is a well-established route for synthesizing cyclic acetals and ketals. For example, 1,3-dioxolane (CAS 646-06-0) is synthesized via the reaction of ethylene glycol with formaldehyde using concentrated sulfuric acid as a catalyst. Similarly, 1,3-dioxane derivatives are prepared from ethylene glycol and paraformaldehyde under reflux conditions. By analogy, 1,3-dioxonane could theoretically form through the cyclization of a longer-chain diol (e.g., nonane-1,9-diol) with a ketone or aldehyde. However, the formation of a nine-membered ring is less favorable due to transannular strain, necessitating high-dilution conditions or templating agents to favor intramolecular reactions over polymerization.
Reaction Conditions and Challenges
- Catalysts : Concentrated sulfuric acid and montmorillonite K10 have proven effective in acetalization reactions.
- Temperature : Reactions typically require reflux (90–130°C).
- Yield Limitations : For smaller rings (5-6 members), yields exceed 85%, but medium rings like this compound may exhibit lower yields due to competing intermolecular reactions.
Catalytic Hydrogenation of Unsaturated Precursors
A patent detailing the synthesis of 1,3-dioxane-4,6-dione derivatives (EP0578849A1) highlights the use of hydrogenation to saturate double bonds in intermediates. Applying this strategy, this compound could be synthesized via the hydrogenation of an unsaturated cyclic diketone precursor. For instance, a cyclic ene-dione might undergo catalytic hydrogenation (e.g., using Pd/C or Raney Ni) to yield the saturated this compound. This approach avoids the direct formation of strained medium rings by leveraging planar intermediates.
Key Considerations
- Catalysts : Palladium or nickel-based catalysts are common for hydrogenation.
- Substrate Design : The precursor must incorporate conjugated double bonds to facilitate cyclization prior to hydrogenation.
Montmorillonite K10-Catalyzed Acetalization
Montmorillonite K10, an acidic clay catalyst, has been employed in the synthesis of 1,3-dioxolanes from salicylaldehyde and diols. This method achieves high enantiomeric excess (>99% ee) and could be adapted for this compound by using a nonanediol derivative. The reaction involves the activation of salicylaldehyde with trimethyl orthoformate (TMOF) to form a dimethyl acetal, which subsequently reacts with the diol.
Procedure Adaptation
- Activation : Salicylaldehyde reacts with TMOF to form a reactive acetal.
- Cyclization : The acetal reacts with nonane-1,9-diol under reflux with Mont K10.
- Workup : The product is isolated via filtration, washing, and chromatography.
Thermodynamic and Kinetic Considerations
The thermodynamic stability of this compound can be inferred from data on smaller analogues. For 1,3-dioxolane, the enthalpy of combustion (ΔcH°liquid) is approximately -1,700 kJ/mol, suggesting that larger rings like this compound may exhibit lower stability due to increased ring strain. Kinetic studies on iridium-catalyzed dioxolane synthesis reveal turnover frequencies (TOF) up to 26.4 min⁻¹, but such efficiencies are unlikely for medium rings without optimized catalysts.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Ether Cleavage Reactions
1,3-Dioxane undergoes cleavage under acidic or basic conditions to yield diols. This reaction exploits the ether's susceptibility to nucleophilic attack.
| Reaction Type | Reagents | Conditions | Products | Reference |
|---|---|---|---|---|
| Acidic cleavage | H₂SO₄, HCl, H₂O | Heat | 1,3-Propanediol | |
| Basic cleavage | NaOH, H₂O | Elevated temperature | 1,3-Propanediol |
Oxidation Reactions
1,3-Dioxane is oxidized to form oxygen-containing derivatives. The choice of oxidizing agent determines the product.
| Oxidizing Agent | Conditions | Products | Reference |
|---|---|---|---|
| KMnO₄ | Acidic medium | Oxidized oxygenated compounds | |
| H₂O₂ | Catalytic conditions | Oxygenated derivatives |
Substitution Reactions
The oxygen atoms in 1,3-dioxane enable nucleophilic substitution, allowing functional group diversification.
| Reaction Type | Reagents | Conditions | Products | Reference |
|---|---|---|---|---|
| Alkylation | Alkyl halides | Acid/base catalysis | Alkylated ether derivatives | |
| Acylation | Acyl halides | Acid/base catalysis | Acylated ether derivatives |
Acetal Formation
1,3-Dioxane can react with aldehydes/ketones to form new cyclic acetals, expanding its synthetic utility.
| Reactants | Reagents | Conditions | Products | Reference |
|---|---|---|---|---|
| Aldehydes/ketones | Acid catalyst | Room temperature | Substituted cyclic acetals |
Grignard Reactions
1,3-Dioxane reacts with Grignard reagents to generate diverse products, depending on reaction conditions.
| Reagents | Conditions | Products | Reference |
|---|---|---|---|
| RMgX (R = alkyl/aromatic) | Ethereal solvent | Grignard adducts or cleavage products |
Polymerization
Under specific conditions, 1,3-dioxane can polymerize to form poly(1,3-dioxane) or related materials.
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Ring-opening polymerization | Catalysts, heat | Poly(1,3-dioxane) polymers |
Hydrolysis
1,3-Dioxane hydrolyzes under acidic or basic conditions to regenerate diols, demonstrating its reversible acetal chemistry.
| Conditions | Reagents | Products | Reference |
|---|---|---|---|
| Acidic (H⁺/H₂O) | H₂SO₄, HCl | 1,3-Propanediol | |
| Basic (OH⁻/H₂O) | NaOH | 1,3-Propanediol |
Atmospheric Reactivity
1,3-Dioxane reacts with hydroxyl (OH) radicals in the atmosphere, with rate coefficients measured experimentally. This impacts its environmental fate.
| Reactant | Rate Coefficient at 298 K | Reference |
|---|---|---|
| OH radicals | 11.1 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ |
Key Observations
-
Versatility : 1,3-Dioxane participates in diverse reactions due to its ether and cyclic structure .
-
Synthetic Utility : Acts as a solvent and precursor for acetals, polymers, and functionalized ethers .
-
Environmental Impact : Oxidation and atmospheric reactivity data inform its degradation pathways .
Scientific Research Applications
1,3-Dioxonane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-dioxonane involves its ability to form stable cyclic structures, which can protect reactive functional groups during chemical transformations. Its stability under various conditions makes it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
Key Differences :
- Ring Size and Stability : 1,3-Dioxolane’s five-membered ring exhibits higher thermodynamic stability due to reduced ring strain compared to 1,3-Dioxonane’s nine-membered ring .
- Reactivity : 1,3-Dioxolane undergoes facile ring-opening reactions with electrophiles (e.g., acids or alkyl halides), while this compound shows slower reactivity due to its larger, more flexible ring structure .

- Applications : 1,3-Dioxolane is widely used as a solvent and precursor in polymer synthesis, whereas this compound’s applications remain niche, primarily in academic studies of polymer conformations .
2-Methyl-1,3-Dioxolane
Key Differences :
- Substituent Effects : The methyl group in 2-Methyl-1,3-Dioxolane increases steric hindrance, reducing its reactivity toward nucleophiles compared to unsubstituted this compound .
- Solvent Properties: The methyl derivative has higher lipophilicity, making it a better solvent for nonpolar organic reactions than this compound .
1,4-Dioxane
- CAS No.: 123-91-1
- Molecular Formula : C₄H₈O₂
- Molecular Weight : 88.11 g/mol
- Physical Properties: Boiling Point: 101°C Density: 1.03 g/cm³ Toxicity: Classified as a Group 2B carcinogen (IARC) due to hepatotoxicity and nephrotoxicity .
Key Differences :
- Toxicity Profile : 1,4-Dioxane’s toxicity is well-documented, whereas this compound lacks comprehensive toxicological data, though its larger ring may reduce metabolic activation risks .
Data Tables
Table 1. Physical and Chemical Properties of this compound and Analogues
| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|
| This compound | 6573-13-3 | C₇H₁₄O₂ | 130.18 | 171.5 | 0.918 |
| 1,3-Dioxolane | 646-06-0 | C₃H₆O₂ | 74.08 | 75–78 | 1.06 |
| 2-Methyl-1,3-Dioxolane | 497-26-7 | C₄H₈O₂ | 88.11 | 94–96 | 1.02* |
| 1,4-Dioxane | 123-91-1 | C₄H₈O₂ | 88.11 | 101 | 1.03 |
*Estimated from analogous compounds. Sources: .
Research Findings
- Conformational Flexibility : this compound’s nine-membered ring adopts multiple conformations in solution, leading to lower dipole moments (1.2–1.5 D ) compared to rigid smaller rings like 1,3-Dioxolane (2.1 D ) .
- Synthetic Challenges : The synthesis of this compound requires high-dilution conditions to minimize intermolecular reactions, unlike the straightforward cyclization of 1,3-Dioxolane .
- Toxicity Gaps: While 1,4-Dioxane’s carcinogenicity is well-established, this compound’s toxicological profile remains underexplored, necessitating further studies .
Q & A
Q. What methodologies resolve contradictions in experimental data related to 1,3-Dioxolane’s solvent interactions?
- Methodological Answer : Apply contradiction analysis frameworks (e.g., TRIZ principles) to identify conflicting parameters (e.g., polarity vs. volatility). Use multivariate statistical tools (PCA, ANOVA) to isolate variables. Replicate experiments with controlled variables and validate via independent techniques (e.g., computational simulations like COSMO-RS). Cross-validate findings with peer-reviewed studies to address discrepancies .
Q. How can computational models enhance the prediction of 1,3-Dioxolane’s behavior in complex reaction systems?
- Methodological Answer : Employ density functional theory (DFT) to model electronic structures and reaction pathways. Validate with experimental kinetic data (e.g., rate constants). Use molecular dynamics (MD) simulations to study solvation effects. Integrate QSAR models to predict toxicity or environmental persistence. Ensure transparency by publishing raw computational data and code repositories .
Q. What strategies optimize experimental design for studying 1,3-Dioxolane’s role in catalytic processes?
- Methodological Answer : Design fractional factorial experiments to test multiple catalysts (e.g., Lewis acids, enzymes) and substrates. Use response surface methodology (RSM) to identify optimal conditions. Incorporate in-situ spectroscopic monitoring (e.g., Raman) to track intermediate formation. Compare turnover frequencies (TOF) and selectivity metrics with literature benchmarks .
Q. How do researchers address ethical and safety challenges in handling 1,3-Dioxolane?
- Methodological Answer : Follow OSHA/NIOSH guidelines for volatile organic compounds. Conduct risk assessments for inhalation toxicity and flammability (flash point: 2°C). Use fume hoods and explosion-proof equipment. Document safety protocols in alignment with ICMJE standards, including waste disposal procedures and emergency response plans .
Data Analysis & Reporting
Q. What statistical approaches are recommended for analyzing contradictory results in 1,3-Dioxolane studies?
- Methodological Answer : Apply Bayesian statistics to weigh conflicting evidence probabilistically. Use meta-analysis to aggregate data from heterogeneous studies. Report confidence intervals and effect sizes to quantify uncertainty. Transparently document outliers and exclusion criteria in supplementary materials .
Q. How should researchers structure literature reviews to contextualize 1,3-Dioxolane’s applications?
- Methodological Answer : Conduct scoping reviews using PRISMA frameworks to map existing knowledge. Prioritize peer-reviewed journals over preprint repositories. Use citation management tools (EndNote, Zotero) to track sources. Critically appraise studies for bias (e.g., industry-funded research) and relevance to specific applications (e.g., polymer chemistry, drug delivery) .
Q. What are best practices for presenting 1,3-Dioxolane data in interdisciplinary research?
- Methodological Answer : Standardize units (SI) and nomenclature (IUPAC) across disciplines. Use interactive data visualization tools (e.g., Plotly, Tableau) to highlight trends. Include appendices with raw datasets and reproducibility checklists. Align with FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

